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Cat. No.: B181206 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromobenzamide is a valuable and versatile chemical building block widely utilized in

organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring substituted

with both a bromine atom and an amide functional group, offers a unique combination of

reactivity and stability. The bromine atom serves as a convenient handle for various cross-

coupling reactions, enabling the facile introduction of diverse functionalities. Simultaneously,

the benzamide moiety is a well-established pharmacophore present in numerous biologically

active compounds, contributing to favorable interactions with biological targets. This technical

guide provides a comprehensive overview of the properties, synthesis, and applications of 4-
Bromobenzamide, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties
4-Bromobenzamide is a white to off-white crystalline powder.[1] A summary of its key

physicochemical properties is presented in Table 1.
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Property Value Reference(s)

CAS Number 698-67-9

Molecular Formula C₇H₆BrNO

Molecular Weight 200.03 g/mol

Melting Point 190-193 °C

Solubility Sparingly soluble in water [1]

Appearance
White to off-white crystalline

powder
[1]

Spectroscopic Data
The structural features of 4-Bromobenzamide can be confirmed by various spectroscopic

techniques.

Technique Data Reference(s)

¹H NMR
Characteristic signals for

aromatic protons are observed.
[2]

¹³C NMR

Signals corresponding to the

seven carbon atoms of the

molecule are present.

[2]

IR

Characteristic peaks for N-H

and C=O stretching of the

amide group, and C-Br

stretching.

[2]

Mass Spectrometry

The molecular ion peak

corresponding to the molecular

weight can be observed.

[2]

Applications in Organic Synthesis
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The bromine atom in 4-Bromobenzamide makes it an excellent substrate for a variety of

palladium-catalyzed cross-coupling reactions, which are fundamental transformations in

modern organic synthesis. These reactions allow for the formation of carbon-carbon and

carbon-nitrogen bonds, providing access to a wide array of complex molecules.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds,

typically between an aryl or vinyl halide and an organoboron compound. 4-Bromobenzamide
can be effectively coupled with various boronic acids to synthesize 4-arylbenzamides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-
Bromobenzamide

This protocol is adapted from procedures for similar aryl bromides.[3][4]

Materials:

4-Bromobenzamide

Arylboronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

Solvent (e.g., 1,4-dioxane, toluene, DMF, with a small amount of water)

Procedure:

To an oven-dried reaction vessel, add 4-Bromobenzamide, the arylboronic acid, palladium

catalyst, and base.

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

Add the degassed solvent system to the reaction mixture.
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The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until TLC or GC-

MS analysis indicates completion of the reaction.

Upon completion, the reaction is cooled to room temperature and diluted with water.

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the desired 4-

arylbenzamide.

Quantitative Data for Suzuki-Miyaura Coupling of Related Aryl Bromides

Aryl
Bromid
e

Couplin
g
Partner

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

Referen
ce

5-(4-

bromoph

enyl)-4,6-

dichlorop

yrimidine

Phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
K₃PO₄

1,4-

Dioxane
70-80 60 [3]

5-(4-

bromoph

enyl)-4,6-

dichlorop

yrimidine

4-

Methoxy

phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
K₃PO₄

1,4-

Dioxane
70-80 80 [3]

4-

bromobe

nzonitrile

4-

formylph

enylboro

nic acid

Not

specified

Not

specified

Not

specified

Not

specified
97 [5]

Buchwald-Hartwig Amination

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.mdpi.com/2227-9717/8/11/1342
https://www.mdpi.com/2227-9717/8/11/1342
https://www.researchgate.net/figure/Product-yields-in-Suzuki-Miyaura-reaction-of-4-bromobenzonitrile-with-phenylboronic-acid_fig2_327854180
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen

bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[6] This

reaction allows for the preparation of N-aryl and N-heteroaryl derivatives of 4-
Bromobenzamide.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 4-
Bromobenzamide

This protocol is based on general procedures for Buchwald-Hartwig amination.[7][8]

Materials:

4-Bromobenzamide

Amine (1.0 - 1.2 equivalents)

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

Base (e.g., NaOtBu, Cs₂CO₃, 1.2 - 2.0 equivalents)

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium

precatalyst, phosphine ligand, and base.

4-Bromobenzamide and the amine are then added, followed by the anhydrous, degassed

solvent.

The reaction vessel is sealed and heated to 80-110 °C with stirring for 12-24 hours, or until

the reaction is complete as monitored by TLC or LC-MS.

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and

filtered through a pad of celite to remove inorganic salts.
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The filtrate is concentrated under reduced pressure.

The resulting crude product is purified by column chromatography to yield the desired N-

substituted 4-aminobenzamide derivative.

Application in Drug Discovery
The benzamide scaffold is a privileged structure in medicinal chemistry, and derivatives of 4-
Bromobenzamide have shown significant potential in the development of novel therapeutic

agents.

PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibitors

of PARP have emerged as a promising class of anticancer agents, particularly for tumors with

deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several

potent PARP inhibitors are based on a benzamide core, which mimics the nicotinamide moiety

of the PARP substrate NAD⁺. 4-Bromobenzamide serves as a key starting material for the

synthesis of various PARP inhibitors.[9][10]

The general structure of many PARP inhibitors features a substituted benzamide "warhead"

that binds to the nicotinamide-binding pocket of the enzyme. The 4-position of the benzamide,

where the bromine is located in the starting material, is often functionalized to introduce

moieties that can interact with other regions of the enzyme or modulate the physicochemical

properties of the molecule.

IC₅₀ Values for Representative PARP-1 Inhibitors with Benzamide Scaffolds

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b181206?utm_src=pdf-body
https://www.benchchem.com/product/b181206?utm_src=pdf-body
https://www.benchchem.com/product/b181206?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7378964/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound PARP-1 IC₅₀ (nM) Reference

Olaparib (reference) 34 [11]

Compound 8a

(pyridopyridazinone derivative)
36 [11]

Compound 16l

(thienoimidazole-4-

carboxamide derivative)

43 [9]

Compound Y49 (selective

PARP-1 inhibitor)
0.96 [12]

Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its

aberrant activation is implicated in the development of several types of cancer. Small molecule

inhibitors of the Hh pathway, particularly those targeting the Smoothened (SMO) receptor, have

shown therapeutic potential. Novel benzamide derivatives have been synthesized and

evaluated as potent SMO antagonists, with some demonstrating significant inhibition of the

Hedgehog signaling pathway.[13]
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Caption: A generalized workflow for the Suzuki-Miyaura coupling of 4-Bromobenzamide.

Experimental Workflow: Buchwald-Hartwig Amination
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Caption: A generalized workflow for the Buchwald-Hartwig amination of 4-Bromobenzamide.

Signaling Pathway: PARP Inhibition in DNA Repair
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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